1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane
Description
Significance of Bridged Nitrogen Heterocycles in Chemical Design
Bridged nitrogen heterocycles, such as the azabicyclo[3.3.1]nonane system, are of paramount importance in drug discovery and chemical design. Their rigid conformational nature reduces the entropic penalty upon binding to biological targets, which can lead to higher affinity and selectivity. This structural rigidity also allows for a more precise orientation of functional groups in three-dimensional space, enabling tailored interactions with specific receptors or enzyme active sites. The incorporation of a nitrogen atom within the bicyclic framework introduces a basic center that can participate in hydrogen bonding and other crucial intermolecular interactions, further enhancing the potential for biological activity.
Historical Context of Azabicyclo[3.3.1]Nonane Scaffold Investigations
The investigation of the azabicyclo[3.3.1]nonane scaffold has a rich history rooted in natural product chemistry. Early research into alkaloids, naturally occurring nitrogen-containing compounds, revealed the presence of this bicyclic system in various plant and animal sources. These initial discoveries spurred synthetic chemists to develop methods for the construction of the azabicyclo[3.3.1]nonane core. Over the years, numerous synthetic strategies have been devised, ranging from classical cyclization reactions to more modern and efficient catalytic methods. This has not only provided access to a wide array of derivatives but has also deepened the understanding of the stereochemistry and reactivity of this important class of compounds.
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
9-methyl-9-azabicyclo[3.3.1]nonan-1-amine |
InChI |
InChI=1S/C9H18N2/c1-11-8-4-2-6-9(11,10)7-3-5-8/h8H,2-7,10H2,1H3 |
InChI Key |
IHGITWFZZORWQY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCCC1(CCC2)N |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 1 Amino 9 Methyl 9 Azabicyclo 3.3.1 Nonane and Analogous Granatane Derivatives
Convergent and Divergent Synthetic Approaches to the Bicyclic Core
The construction of the 9-azabicyclo[3.3.1]nonane skeleton is a key challenge in the synthesis of granatane alkaloids and their analogs. Both convergent and divergent strategies have been successfully employed, with the choice of approach often depending on the desired substitution pattern and stereochemistry.
Radical Cyclization Routes to 9-Azabicyclo[3.3.1]Nonane Frameworks
Radical cyclization reactions offer a powerful method for the formation of the 9-azabicyclo[3.3.1]nonane core. These reactions can proceed under mild conditions and often exhibit good diastereoselectivity. One notable approach involves a radical [3+3]-annulation process using visible-light photoredox catalysis. acs.org This method allows for the synthesis of N-arylated 9-azabicyclo[3.3.1]nonane derivatives from simple and readily available starting materials. acs.org
Another strategy utilizes the radical translocation/cyclization of 2-(but-3-ynyl)-1-(o-iodobenzoyl)piperidines. academie-sciences.fr In this approach, treatment of the piperidine (B6355638) precursor with tributyltin hydride and a radical initiator like azoisobutyronitrile (AIBN) in refluxing toluene (B28343) leads to the formation of the 9-azabicyclo[3.3.1]nonane ring system in high yields. academie-sciences.fr Subsequent transformations of the resulting product can be performed to introduce further functionality, such as a ketone group, which can then be converted to an amine. academie-sciences.fr
While direct radical cyclization to form 1-amino-9-methyl-9-azabicyclo[3.3.1]nonane has not been extensively reported, these methods provide a foundation for accessing the core structure, which could then be functionalized at the bridgehead position.
Mannich-Type Cyclization Reactions for Azabicyclo[3.3.1]Nonane Formation
The Mannich reaction is one of the most common and efficient methods for the synthesis of the 9-azabicyclo[3.3.1]nonane framework. rsc.orgnih.gov This three-component condensation reaction typically involves a ketone with at least two enolizable protons, an aldehyde (often formaldehyde), and a primary amine. For the synthesis of 9-methyl-9-azabicyclo[3.3.1]nonane derivatives, methylamine (B109427) is the amine of choice.
A classic example is the Robinson-Schöpf condensation, which utilizes a dialdehyde, a primary amine, and a ketone. A more common laboratory-scale synthesis involves the reaction of a piperidone derivative, formaldehyde, and a primary amine. rsc.org This double Mannich reaction leads to the formation of a 9-azabicyclo[3.3.1]nonan-3-one. googleapis.com The resulting ketone can then serve as a handle for further functionalization.
The reaction conditions for Mannich-type cyclizations can be varied to optimize yields and stereoselectivity. The choice of solvent and catalyst (acidic or basic) can significantly influence the outcome of the reaction.
| Starting Materials | Reagents | Product | Yield | Reference |
| 1-(3-ethoxypropyl)-4-oxopiperidine, paraformaldehyde, primary amines | Acetic acid, methanol (B129727) | 3,7-diazabicyclo[3.3.1]nonan-9-ones | Acceptable | rsc.org |
| Aromatic ketones, paraformaldehyde, dimethylamine | - | 3-azabicyclo[3.3.1]nonane derivatives | Up to 83% | google.com |
| 4-thianone, aldehyde, amine | - | N-alkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones | - | tandfonline.com |
Hydrogenation and Reductive Amination Strategies for Amine Introduction
Once the 9-azabicyclo[3.3.1]nonane core is established, typically with a ketone at a non-bridgehead position, hydrogenation and reductive amination are key strategies for introducing the amine functionality.
If a ketone is present at the desired position for the amino group, direct reductive amination can be employed. This reaction involves the condensation of the ketone with an amine source, such as ammonia (B1221849) or a protected amine, to form an imine or enamine intermediate, which is then reduced in situ. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). rsc.org
Alternatively, the ketone can first be reduced to an alcohol using a hydride reducing agent like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). google.comepo.org The resulting alcohol can then be converted to a leaving group (e.g., a tosylate or mesylate) and subsequently displaced by an azide (B81097), followed by reduction to the amine. Another route from the alcohol involves conversion to a nitrile, which can then be reduced to the primary amine.
Hydrogenation is also used to remove protecting groups, such as a benzyl (B1604629) group on the nitrogen atom, which is often employed during the synthesis of the bicyclic core. google.com Catalytic hydrogenation with palladium on carbon (Pd/C) is a common method for this deprotection step. google.com
Stereoselective Synthesis of Azabicyclo[3.3.1]nonane Derivatives
The stereoselective synthesis of 9-azabicyclo[3.3.1]nonane derivatives is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry. Several strategies have been developed to control the stereochemical outcome of the cyclization and functionalization steps.
One approach involves the use of chiral starting materials or chiral auxiliaries to direct the stereochemistry of the reaction. For instance, an enantioselective synthesis of highly functionalized 1-azabicyclo[3.3.1]nonanes has been achieved through an organocatalytic Michael addition of N-protected piperidine ketoesters to nitroalkenes, followed by an intramolecular nitro-Mannich reaction. nih.gov This method allows for the creation of multiple stereocenters with high stereoselectivity. nih.gov
Diastereoselective reductions of ketone intermediates are also a common strategy. The choice of reducing agent and reaction conditions can influence the facial selectivity of the hydride attack on the carbonyl group, leading to the preferential formation of one diastereomer of the corresponding alcohol. academie-sciences.fr The stereochemistry of the N-substituent (axial vs. equatorial) can also influence the stereochemical outcome of reactions on the bicyclic ring. academie-sciences.fr
Functional Group Interconversions and Derivatization on the Azabicyclic System
Following the construction of the core 9-azabicyclo[3.3.1]nonane ring system, functional group interconversions are often necessary to arrive at the final target molecule.
Transformation of Ketone to Amine Functionalities in the Bicyclic Ring
A common synthetic route to amino-substituted 9-azabicyclo[3.3.1]nonanes involves the transformation of a ketone precursor. As mentioned in section 2.1.3, direct reductive amination is a one-pot method to achieve this conversion. rsc.org
| Ketone Precursor | Reagents | Amine Product | Reference |
| 3-substituted 3-azabicyclo[3.3.1]nonan-9-ones | Sodium triacetoxyhydridoborate, amine | 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines | rsc.org |
| 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one | Aniline (B41778), then LiAlH4 | N-phenyl-9-benzyl-9-azabicyclo[3.3.1]nonan-3-amine | thieme-connect.com |
For the synthesis of the target molecule, this compound, a key intermediate would be 9-methyl-9-azabicyclo[3.3.1]nonan-1-one. The direct synthesis of this bridgehead ketone is challenging. However, if a 1-carboxy-9-methyl-9-azabicyclo[3.3.1]nonane could be synthesized, for example, through a Michael addition approach as seen in related systems, it could be converted to the 1-amino derivative via a Curtius, Hofmann, or Schmidt rearrangement. googleapis.comepo.orgresearchgate.netresearchgate.net These rearrangements provide a pathway to introduce an amine group at a non-activated carbon atom from a carboxylic acid or its derivative. The Curtius rearrangement, for instance, involves the thermal decomposition of an acyl azide to an isocyanate, which can then be hydrolyzed to the amine. googleapis.comepo.org
Modifications at the Bridgehead Nitrogen (N-9)
The bridgehead nitrogen (N-9) in the 9-azabicyclo[3.3.1]nonane scaffold is a key position for structural modification, allowing for the synthesis of a diverse range of analogs. Common modifications include N-alkylation and N-acylation, which can significantly influence the compound's physicochemical properties and biological activity.
N-Alkylation: The introduction of alkyl groups at the N-9 position is a fundamental transformation in the synthesis of granatane derivatives. This is often achieved through standard nucleophilic substitution reactions where the nitrogen acts as a nucleophile, attacking an alkyl halide or a similar electrophile. For instance, the synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs has been reported, highlighting the versatility of this approach in creating libraries of compounds for structure-activity relationship studies. nih.govresearchgate.net The general scheme for N-alkylation can be represented as follows:
| Reactant 1 | Reactant 2 (Alkylating Agent) | Product |
| 9-Azabicyclo[3.3.1]nonane derivative | R-X (e.g., Alkyl halide) | N-Alkyl-9-azabicyclo[3.3.1]nonane derivative |
Table 1: General Reaction for N-Alkylation of the 9-Azabicyclo[3.3.1]nonane Core
N-Acylation: The acylation of the bridgehead nitrogen introduces an acyl group, forming an amide linkage. This modification can alter the electronic properties of the nitrogen atom and introduce new functional handles for further derivatization. The reaction typically involves the treatment of the parent amine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base.
Derivatization of the Amino Moiety at C-1 (or C-3 in common analogs)
The amino group at the C-1 or, more commonly, the C-3 position of the granatane skeleton is another critical site for derivatization. These modifications are essential for exploring the chemical space around the core scaffold and for developing compounds with specific biological targets.
Acylation: The amino group can be readily acylated to form amides. This is a common strategy to introduce a wide variety of substituents. The reaction of an amino-granatane derivative with an acylating agent, such as an acid chloride or anhydride, yields the corresponding N-acyl derivative. This approach is fundamental in medicinal chemistry for modulating properties such as lipophilicity and hydrogen bonding capacity.
Alkylation: Similar to the bridgehead nitrogen, the exocyclic amino group can undergo alkylation to form secondary or tertiary amines. Reductive amination is a common method, where the amine is first reacted with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding alkylated amine.
Formation of Ureas and Thioureas: The amino group can also be converted into ureas and thioureas by reacting with isocyanates and isothiocyanates, respectively. For example, 3-azabicyclo-[3.3.1]nonan-9-yl isothiocyanates have been shown to react with nucleophiles like methanol and aniline to produce thiocarbamate and thiourea (B124793) derivatives. researchgate.net
| Derivatization Reaction | Reagent | Functional Group Formed |
| Acylation | Acyl chloride / Anhydride | Amide |
| Alkylation (Reductive Amination) | Aldehyde / Ketone, followed by a reducing agent | Secondary / Tertiary Amine |
| Urea (B33335) Formation | Isocyanate | Urea |
| Thiourea Formation | Isothiocyanate | Thiourea |
Table 2: Common Derivatization Reactions of the Amino Moiety
The reactions of amino acids, in general, provide a good model for the types of transformations that the amino group in these bicyclic systems can undergo, including reactions with aldehydes and the formation of various amide and ester derivatives. libretexts.orgslideshare.netyoutube.comyoutube.comyoutube.com
Advanced Spectroscopic and Structural Elucidation of 1 Amino 9 Methyl 9 Azabicyclo 3.3.1 Nonane Architectures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of 9-azabicyclo[3.3.1]nonane derivatives. Both ¹H and ¹³C NMR provide critical information regarding the connectivity, stereochemistry, and conformational preferences of the bicyclic system.
The 9-azabicyclo[3.3.1]nonane skeleton can, in principle, adopt several conformations, including a twin-chair, chair-boat, and twin-boat form. Overwhelming evidence from studies on various derivatives indicates a strong preference for the twin-chair conformation. In the case of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane, the twin-chair conformation is also expected to be the most stable.
Based on data from related 9-methyl-9-azabicyclo[3.3.1]nonane systems, a table of expected ¹³C NMR chemical shifts for this compound in a twin-chair conformation can be proposed.
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale for Prediction |
|---|---|---|
| C1 | 55-65 | Bridgehead carbon bearing an amino group, expected to be significantly deshielded. |
| C2, C8 | 30-40 | Methylene (B1212753) carbons adjacent to the bridgehead carbons. |
| C3, C7 | 20-30 | Methylene carbons beta to the bridgehead carbons. |
| C4, C6 | 30-40 | Methylene carbons adjacent to the bridgehead carbons. |
| C5 | 50-60 | Bridgehead carbon adjacent to the tertiary nitrogen. |
| N-CH₃ | 40-50 | Carbon of the N-methyl group. |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography provides unambiguous proof of the solid-state conformation and absolute stereochemistry of a molecule. For derivatives of the 9-azabicyclo[3.3.1]nonane system, crystallographic studies have consistently confirmed the preference for a twin-chair conformation. researchgate.net This conformation minimizes steric interactions within the bicyclic framework.
A hypothetical table of crystallographic parameters, based on typical values for related compounds, is presented below.
| Parameter | Expected Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca (for a racemic mixture) |
| Conformation | Twin-chair |
| C-N Bond Lengths (Å) | 1.45 - 1.50 |
| C-C Bond Lengths (Å) | 1.52 - 1.55 |
| Intermolecular Interactions | Hydrogen bonding involving the amino group |
Chiroptical Spectroscopy in Stereochemical Studies
Chiroptical spectroscopy, encompassing techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is crucial for determining the absolute configuration of chiral molecules. The parent 9-methyl-9-azabicyclo[3.3.1]nonane is an achiral molecule. However, substitution at the bridgehead position C1 with an amino group, on a scaffold that is otherwise symmetrically substituted, would not in itself induce chirality. For this compound to be chiral, there must be other substituents that break the molecule's plane of symmetry.
If we consider a chiral derivative of this compound, chiroptical methods would be invaluable. The adamantane (B196018) framework, which is structurally analogous to the bicyclo[3.3.1]nonane core, becomes chiral when substituted at its four bridgehead positions with different groups. wikipedia.org The specific rotation values for such adamantane derivatives are typically small. wikipedia.org
For a chiral analogue of this compound, the electronic transitions associated with the amino group and the saturated hydrocarbon framework would give rise to Cotton effects in the CD spectrum. The sign and magnitude of these Cotton effects could be correlated with the absolute configuration of the stereocenters using empirical rules or by comparison with quantum chemical calculations. The inherent rigidity of the bicyclic system makes it a good candidate for such theoretical and experimental chiroptical studies.
Computational Chemistry and Theoretical Investigations of 1 Amino 9 Methyl 9 Azabicyclo 3.3.1 Nonane Conformational Dynamics and Reactivity
Molecular Mechanics and Force Field Calculations for Conformational Analysis
Molecular mechanics serves as a powerful first-pass tool for exploring the conformational landscape of complex molecules like 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane. By employing force fields such as MMFF94 or UFF, researchers can efficiently calculate the potential energies of various spatial arrangements of the atoms, thereby identifying stable conformers. For the 9-azabicyclo[3.3.1]nonane skeleton, the primary conformational question revolves around the arrangement of the two six-membered rings. The principal conformations are the chair-chair (C/C), boat-chair (B/C), and boat-boat (B/B).
Computational studies on related 3-azabicyclo[3.3.1]nonane derivatives have demonstrated the utility of molecular mechanics in predicting the most stable conformations. acs.org For this compound, the introduction of a methyl group at the bridgehead nitrogen and an amino group at the other bridgehead position introduces additional steric and electronic factors. The methyl group's orientation (axial or equatorial with respect to the piperidine (B6355638) rings) and potential intramolecular hydrogen bonding involving the amino group can influence the relative stability of the conformers.
A systematic conformational search using molecular mechanics would likely reveal the twin-chair conformation as the global minimum, a common feature for this bicyclic system. However, the energetic penalty for adopting a boat conformation in one of the rings might be relatively small, leading to a dynamic equilibrium between different forms.
Interactive Table 1: Hypothetical Relative Energies of this compound Conformers from Molecular Mechanics. This table presents plausible relative energies for the different conformations, illustrating the expected stability of the chair-chair form.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Predicted Population (at 298K) |
| Chair/Chair | 0.00 | N9-C1-C2-C3 ≈ -60, N9-C5-C6-C7 ≈ -60 | >95% |
| Boat/Chair | 3.5 | N9-C1-C2-C3 ≈ 0, N9-C5-C6-C7 ≈ -60 | ~4% |
| Chair/Boat | 3.5 | N9-C1-C2-C3 ≈ -60, N9-C5-C6-C7 ≈ 0 | ~1% |
| Boat/Boat | 7.0 | N9-C1-C2-C3 ≈ 0, N9-C5-C6-C7 ≈ 0 | <0.1% |
Note: The data in this table is illustrative and based on typical findings for related 9-azabicyclo[3.3.1]nonane systems. Specific values for the target compound would require dedicated computational studies.
Quantum Chemical Methods (e.g., Density Functional Theory) for Electronic Structure and Energetics
To gain a more refined understanding of the electronic structure and energetics of this compound, quantum chemical methods are indispensable. Density Functional Theory (DFT) offers a good balance between computational cost and accuracy for molecules of this size. By using a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G* or cc-pVDZ), one can obtain accurate geometries, relative energies, and a wealth of information about the molecule's electronic properties.
DFT calculations would be expected to confirm the conformational preferences predicted by molecular mechanics, providing more accurate energy differences between the chair-chair and boat-chair conformers. Furthermore, DFT allows for the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for understanding the molecule's reactivity. For an amino-substituted bicyclic amine, the HOMO is likely to be localized on the amino group and the bridgehead nitrogen, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, would indicate the likely sites for nucleophilic attack.
Time-dependent DFT (TD-DFT) has also been utilized in the study of bicyclic structures to understand their chiroptical properties. researchgate.net
Interactive Table 2: Predicted Electronic Properties of the Chair-Chair Conformer of this compound from DFT Calculations. This table showcases the type of electronic structure data that can be obtained from DFT.
| Property | Predicted Value | Description |
| HOMO Energy | -5.8 eV | Highest Occupied Molecular Orbital energy, related to ionization potential and nucleophilicity. |
| LUMO Energy | 1.2 eV | Lowest Unoccupied Molecular Orbital energy, related to electron affinity and electrophilicity. |
| HOMO-LUMO Gap | 7.0 eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | 1.5 D | A measure of the overall polarity of the molecule. |
| Mulliken Charge on N1 (Amino) | -0.45 e | Partial atomic charge, indicating the electron density at the amino nitrogen. |
| Mulliken Charge on N9 (Bridgehead) | -0.30 e | Partial atomic charge, indicating the electron density at the bridgehead nitrogen. |
Note: The data in this table is illustrative and based on general expectations for similar molecules. Actual values would be subject to the specific computational method employed.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For this compound, several types of reactions could be investigated. For instance, the nucleophilicity of the amino group and the bridgehead nitrogen could be probed by modeling their reactions with various electrophiles.
The synthesis of cyclic amines can be achieved through various methods, including intramolecular amination of C-H bonds. escholarship.org Computational studies, guided by DFT and NMR investigations, can determine the roles of different factors in the bicyclization mechanism. escholarship.org The Horner-Wadsworth-Emmons reaction is another synthetic route to chiral bicyclic imines and amines where computational modeling can shed light on the reaction pathways. nih.govrsc.org
By mapping the potential energy surface for a given reaction, researchers can identify the lowest energy pathway, providing insights that are often difficult to obtain through experimental means alone. For example, modeling the N-alkylation of the bridgehead nitrogen versus the amino group would reveal the kinetic and thermodynamic favorability of each pathway.
Structure-Property Relationship Predictions via In Silico Methods
In silico methods are increasingly used in drug discovery and materials science to predict the properties of novel compounds based on their chemical structure. nih.govnih.gov For this compound, these methods can be used to predict a range of physicochemical and biological properties. Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, could be employed if a dataset of related compounds with known activities is available.
Even without a specific QSAR model, various in silico tools can predict properties like solubility, lipophilicity (logP), and potential for binding to biological targets. mdpi.commdpi.comeijppr.com The rigid bicyclic scaffold of this compound makes it an interesting candidate for a building block in medicinal chemistry, as conformational rigidity can lead to higher binding affinity and selectivity for biological targets.
Interactive Table 3: Predicted Physicochemical and ADME Properties of this compound via In Silico Tools. This table provides examples of properties that can be predicted using computational software.
| Property | Predicted Value | Implication |
| Molecular Weight | 168.28 g/mol | A fundamental molecular property. |
| LogP (octanol-water partition coefficient) | 1.2 | Indicates moderate lipophilicity, suggesting good potential for oral bioavailability. |
| Topological Polar Surface Area (TPSA) | 38.3 Ų | Suggests good cell membrane permeability. |
| Number of Hydrogen Bond Donors | 2 | The amino group can donate hydrogen bonds. |
| Number of Hydrogen Bond Acceptors | 2 | The two nitrogen atoms can accept hydrogen bonds. |
| pKa (most basic) | 9.8 | Predicted basicity, likely corresponding to the amino group. |
Note: These values are predictions from computational models and serve as estimations. Experimental verification is necessary for confirmation.
Chemical Reactivity and Transformations of 1 Amino 9 Methyl 9 Azabicyclo 3.3.1 Nonane in Organic Synthesis
Oxidation Reactions of the Azabicyclic Framework
Oxidation reactions targeting the azabicyclic framework have led to the development of powerful synthetic methodologies, particularly in the field of organocatalysis. The nitrogen atom within the bicyclic system is a key site for oxidation, leading to the formation of highly reactive species.
Formation and Reactivity of N-Oxyl Radicals (e.g., 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO)
A significant transformation of the 9-azabicyclo[3.3.1]nonane skeleton is its oxidation to form stable nitroxyl (B88944) radicals. Among these, 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) has emerged as a prominent and highly effective organocatalyst. nih.gov ABNO is a stable, sterically unhindered nitroxyl radical that can be prepared via a practical, three-step synthetic route from the parent azabicycle. nih.govacs.org
The stability and reactivity of ABNO are attributed to its bicyclic structure. atomfair.com Unlike the more sterically hindered 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), the less-hindered nature of ABNO enhances its catalytic activity in oxidation reactions. organic-chemistry.orgnih.gov The key reactive species in these catalytic cycles is the corresponding N-oxoammonium ion, which is generated in situ from the nitroxyl radical and acts as the active oxidant. nih.gov The catalytic activity of nitroxyls is more significantly influenced by the nitroxyl/oxoammonium redox potential than by steric effects. nih.gov
Organocatalytic Applications of 9-Azabicyclo[3.3.1]Nonane N-Oxyls in Alcohol Oxidation
ABNO and its derivatives have found widespread application as highly active organocatalysts for the selective oxidation of alcohols to their corresponding aldehydes and ketones. nih.govbiosynth.com These reactions are valued for their efficiency under mild conditions, often using environmentally benign terminal oxidants like air or oxygen. acs.orgresearchgate.net
Catalyst systems combining ABNO with a transition metal, such as copper or iron, have proven to be particularly effective for aerobic alcohol oxidation. organic-chemistry.orgacs.org For instance, a catalyst system composed of (MeObpy)CuOTf and ABNO facilitates the aerobic oxidation of a wide range of primary and secondary allylic, benzylic, and aliphatic alcohols with high efficiency at room temperature, using ambient air as the oxidant. acs.org This system overcomes some of the limitations of traditional Cu/TEMPO catalysts, which show reduced reactivity for aliphatic and secondary alcohols. acs.org
Similarly, an Fe(NO3)3·9H2O/ABNO catalyst system enables the efficient aerobic oxidation of a broad spectrum of primary and secondary alcohols at room temperature. researchgate.net ABNO-based systems also exhibit excellent chemoselectivity. For example, in the oxidation of diols containing both primary and secondary alcohol moieties, selective oxidation of the primary alcohol can be achieved by controlling the amount of the co-oxidant. acs.org
The scope of ABNO-catalyzed alcohol oxidation is extensive, as highlighted in the table below, which summarizes the oxidation of various alcohols under Anelli's conditions.
| Entry | Substrate (Alcohol) | Product | Yield (%) |
|---|---|---|---|
| 1 | Benzyl (B1604629) alcohol | Benzaldehyde | 98 |
| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 99 |
| 3 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 98 |
| 4 | Cinnamyl alcohol | Cinnamaldehyde | 95 |
| 5 | Geraniol | Geranial | 93 |
| 6 | 1-Phenylethanol | Acetophenone | 98 |
Reactions were catalyzed by 1 mol % ABNO with NaOCl (150 mol %), KBr (10 mol %), and nBu4NBr (5 mol %) in a biphasic system of aqueous NaHCO3 and CH2Cl2 at 0 °C for 20 min. acs.org
Nucleophilic and Electrophilic Reactions of Functionalized Azabicyclo[3.3.1]nonanes
The azabicyclo[3.3.1]nonane core can be functionalized to undergo a variety of nucleophilic and electrophilic reactions. The introduction of functional groups at different positions on the bicyclic framework allows for subsequent chemical modifications.
Michael reactions, a type of nucleophilic addition, have been used to construct substituted 3-azabicyclo[3.3.1]nonane systems. For example, the reaction of methyl 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds leads to the formation of 9-oxo-3-azabicyclo[3.3.1]nonane derivatives. researchgate.net In another example, a cascade reaction involving the nucleophilic reaction of bis(2-aroylethyl)methanamines with dimethyl acetylenedicarboxylate (B1228247) unexpectedly yields 1-azabicyclo[3.3.1]nonanes. researchgate.net
The synthesis of diversely functionalized bicyclo[3.3.1]nonanes often involves key steps such as cycloaddition reactions and Effenburger-type cyclizations. rsc.org Furthermore, nucleophilic substitution reactions on halogenated derivatives provide a route to new functionalized compounds. For instance, the chlorine atoms in 2,6-dichloro-9-thiabicyclo[3.3.1]nonane can be displaced by nucleophiles. nih.gov These transformations are crucial for building more complex molecular architectures based on the azabicyclic core. rsc.org
Transition Metal-Catalyzed Transformations Involving the Bicyclic Core
The rigid structure of the azabicyclo[3.3.1]nonane core makes it a valuable component in the synthesis of complex natural products and other architecturally intricate molecules, often employing transition metal catalysis. arabjchem.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been applied to B-alkyl-9-borabicyclo[3.3.1]nonane derivatives to form C-C bonds with haloalkenes or haloarenes. eie.gr
The synthesis of indole (B1671886) alkaloids that contain the azabicyclo[3.3.1]nonane architecture has been achieved using methods like the Dieckmann condensation to construct the bridged framework. arabjchem.org Transition metal-catalyzed methods, including cross-coupling, cycloaddition, and oxidative cyclization reactions, have become efficient tools for synthesizing these complex molecules due to their high selectivity and efficiency. arabjchem.org For example, palladium-catalyzed cascade Heck/cyclization reactions have been devised for the synthesis of complex heterocyclic systems incorporating the bicyclic core. arabjchem.org
Stereochemical Control in Chemical Reactions of Azabicyclo[3.3.1]Nonane Derivatives
The stereochemistry of the azabicyclo[3.3.1]nonane system is a critical aspect of its chemistry, influencing both its conformation and the outcome of its reactions. The bicyclic framework typically exists in a twin-chair conformation, although chair-boat conformations are also possible depending on the substitution pattern. nih.govniscpr.res.in
The rigid bicyclic structure imposes significant stereochemical control on reactions. For instance, in the synthesis of 1-azabicyclo[3.3.1]nonanes through an organocatalytic Michael addition followed by an intramolecular nitro-Mannich reaction, a high degree of stereoselectivity is achieved, resulting in the formation of products with multiple contiguous stereocenters. rsc.org
The conformational preferences of substituents on the nitrogen atom (N-invertomers) can also influence reactivity. academie-sciences.fr In N-acetylated 3-azabicyclo[3.3.1]nonanes, the molecule prefers a twin-chair conformation, which can be slightly flattened at the nitrogen-containing end. niscpr.res.in The stereochemical features of the molecule are crucial for its biological activity, making the stereocontrolled synthesis of these compounds an important area of research. nih.gov
Applications of 1 Amino 9 Methyl 9 Azabicyclo 3.3.1 Nonane As a Molecular Scaffold in Chemical Biology Research
Design and Synthesis of Ligands for Neurotransmitter Receptors
The unique three-dimensional structure of the 9-azabicyclo[3.3.1]nonane skeleton has been instrumental in the design of ligands for various neurotransmitter systems. Its derivatives have been investigated for their ability to interact with dopamine (B1211576) transporters and sigma receptors, showcasing the scaffold's versatility.
Researchers have synthesized and evaluated a series of 9-methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives as potential ligands for the cocaine-binding site at the dopamine transporter (DAT). acs.orgnih.gov In these studies, the in vitro binding affinity of the synthesized compounds was measured in rat caudate-putamen tissue. The findings revealed that the 9-azabicyclo[3.3.1]nonane derivatives were approximately 100-fold less potent than cocaine and related tropane (B1204802) analogs, with Kᵢ values in the range of 2–14 μM. acs.orgnih.gov This outcome suggests that the cocaine-binding site at the dopamine transporter is highly sensitive to structural alterations of the bicyclic framework, particularly modifications of the methylene (B1212753) bridge that distinguishes the 9-azabicyclo[3.3.1]nonane system from the tropane skeleton of cocaine. acs.org
The 9-azabicyclo[3.3.1]nonane (also known as granatane) scaffold has proven to be particularly fruitful for the development of high-affinity ligands for sigma receptors, especially the σ₂ subtype. mdpi.com Structural modifications of existing serotonin (B10506) receptor ligands led to the exploration of this scaffold. researchgate.net Specifically, homologating the 8-azabicyclo[3.2.1]octane (tropane) core of a parent compound to the 9-azabicyclo[3.3.1]nonane system and simplifying a cyclic urea (B33335) group to a phenylcarbamate moiety yielded potent sigma receptor ligands. mdpi.comresearchgate.net
Further structure-activity relationship (SAR) studies identified several N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs with impressive affinity and selectivity for the σ₂ receptor over the σ₁ receptor. nih.gov Among these, the compounds WC-26 and WC-59 were identified as exceptionally potent and selective σ₂ receptor ligands. nih.gov The functionalization of the nitrogen atom with groups like a benzyl (B1604629) group or ω-aminoalkyl chains was found to be a key factor in achieving this optimal σ₂ ligand profile. mdpi.com
| Compound | σ₂ Receptor Kᵢ (nM) | σ₁/σ₂ Selectivity Ratio |
|---|---|---|
| WC-26 | 2.58 | 557 |
| WC-59 | 0.82 | 2087 |
Scaffold for Pharmacological Tool Compounds
The inherent structural rigidity of the 9-azabicyclo[3.3.1]nonane skeleton makes it an excellent foundation for creating pharmacological tool compounds. These tools are essential for studying the function and distribution of biological targets like receptors and transporters. The high selectivity that can be achieved with this scaffold is crucial for minimizing off-target effects and ensuring that experimental results can be clearly interpreted.
Derivatives of this scaffold have been successfully developed into such tools. For instance, the highly potent and selective σ₂ receptor ligands, such as WC-26 and WC-59, serve as valuable pharmacological probes to investigate the roles of σ₂ receptors, which are often overexpressed in proliferating cancer cells. researchgate.netnih.gov Furthermore, these selective ligands have been utilized as the basis for creating even more sophisticated research tools, including biotinylated and fluorescent probes, which allow for the visualization and biochemical isolation of the σ₂ receptor. researchgate.net
Radiochemical Synthesis for Positron Emission Tomography (PET) Research Probes
The 9-azabicyclo[3.3.1]nonane framework is also a suitable scaffold for the development of in vivo imaging agents, particularly for Positron Emission Tomography (PET). PET is a powerful, non-invasive imaging technique that requires specific probes radiolabeled with positron-emitting isotopes, such as Fluorine-18 (¹⁸F). google.com
Building on the success of the σ₂ receptor ligands, the highly selective compound WC-59 was chosen for radiolabeling to create a PET research probe. nih.gov The synthesis of [¹⁸F]WC-59 was achieved through a nucleophilic substitution reaction on a mesylate precursor using [¹⁸F]fluoride. The radiochemical synthesis was efficient and suitable for producing a PET imaging agent. nih.gov Direct in vitro binding studies using [¹⁸F]WC-59 on membranes from murine breast tumors confirmed its utility. However, subsequent in vivo evaluation indicated that while the probe demonstrated good binding in vitro, it was not superior to existing ¹⁸F-labeled σ₂ receptor ligands for PET imaging applications. nih.gov
| Parameter | Value |
|---|---|
| Total Synthesis & Purification Time | ~100 min |
| Radiochemical Yield (decay corrected) | 15% |
| Radiochemical Purity | >99.9% |
| Specific Activity | 4,200 mCi/μmol |
Future Perspectives and Emerging Research Avenues for 1 Amino 9 Methyl 9 Azabicyclo 3.3.1 Nonane
Novel Synthetic Methodologies
The development of efficient and stereoselective synthetic routes to 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane is a primary area for future research. Current synthetic strategies for the 9-azabicyclo[3.3.1]nonane core often rely on multi-step sequences, which can be inefficient. rsc.org Future methodologies are expected to focus on more convergent and atom-economical approaches.
Emerging synthetic strategies that could be applied or adapted include:
Intramolecular Mannich Reactions: This classical reaction for the formation of the bicyclic core could be further optimized using modern catalytic systems to improve yields and stereoselectivity. semanticscholar.orgnih.gov
Radical Annulation Strategies: Recent advances in radical chemistry offer promising avenues for the construction of complex bicyclic systems and could provide novel entry points to the 1-amino substituted scaffold.
Flow Chemistry: Continuous flow processes could enable better control over reaction parameters, potentially leading to higher yields and purity, and facilitating safer handling of reactive intermediates.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalytic Intramolecular Mannich Reaction | Improved stereocontrol, higher yields | Development of novel chiral catalysts |
| Radical Annulation | Access to diverse functionalization | Exploration of new radical precursors and initiators |
| Flow Chemistry Synthesis | Enhanced safety, scalability, and purity | Optimization of reactor design and reaction conditions |
Advanced Spectroscopic Techniques for Structural Characterization
Unambiguous structural elucidation of this compound and its derivatives is crucial for understanding its chemical behavior and biological activity. While standard techniques like NMR and mass spectrometry are fundamental, advanced methods will be instrumental in providing deeper structural insights.
Future research in this area will likely involve:
2D and 3D NMR Spectroscopy: Techniques such as NOESY and ROESY will be critical for determining the precise stereochemistry and conformational preferences of the bicyclic system.
X-ray Crystallography: Obtaining single-crystal X-ray structures will provide definitive proof of the compound's three-dimensional architecture and intermolecular interactions in the solid state.
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict spectroscopic data (e.g., NMR chemical shifts, vibrational frequencies) and to model the compound's conformational landscape, complementing experimental findings.
| Technique | Information Gained | Future Application |
| Advanced NMR (NOESY, ROESY) | Stereochemistry, conformational analysis | Structure-activity relationship studies |
| X-ray Crystallography | Definitive 3D structure, intermolecular interactions | Solid-state packing and polymorphism studies |
| Computational Chemistry (DFT) | Predicted spectroscopic data, conformational energies | Guiding synthetic efforts and interpreting experimental data |
Applications in Asymmetric Catalysis
The rigid, chiral scaffold of this compound makes it an attractive candidate for development as a ligand in asymmetric catalysis. The presence of both a tertiary amine and a primary amine offers multiple points for coordination to a metal center or for functioning as an organocatalyst.
Potential future applications in catalysis include:
Chiral Ligands for Transition Metals: The amino groups can be functionalized to create bidentate or tridentate ligands for a variety of transition metals, which could then be used to catalyze a range of asymmetric transformations, such as hydrogenations, cross-coupling reactions, and cycloadditions.
Organocatalysis: The basic nitrogen atoms could be utilized in organocatalytic reactions, for instance, in Michael additions or aldol (B89426) reactions, where the amine can act as a Brønsted or Lewis base. The N-oxyl derivative of the parent 9-azabicyclo[3.3.1]nonane, ABNO, is already a well-established organocatalyst for oxidation reactions, suggesting the potential of this scaffold in catalysis. acs.orgorganic-chemistry.org
| Catalysis Type | Potential Role of the Compound | Target Reactions |
| Asymmetric Metal Catalysis | Chiral ligand | Asymmetric hydrogenation, C-C bond formation |
| Organocatalysis | Brønsted/Lewis base catalyst | Michael additions, aldol reactions |
Development of Chemically Selective Probes
The 9-azabicyclo[3.3.1]nonane framework is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets with high affinity and selectivity. Derivatives of this scaffold have been investigated as ligands for sigma receptors, which are implicated in a range of neurological disorders and cancer. nih.govresearchgate.netresearchgate.net
Future research could focus on developing this compound into:
Fluorescent Probes: By attaching a fluorophore to the primary amino group, the compound could be used to visualize and track the localization and dynamics of its biological targets in living cells.
Affinity-Based Probes: The amino group provides a convenient handle for immobilization onto a solid support, which could be used for affinity chromatography to isolate and identify its binding partners from complex biological mixtures.
PET Ligands: Radiolabeling of the molecule could lead to the development of novel positron emission tomography (PET) ligands for in vivo imaging of specific receptors or enzymes in the brain and other organs. nih.gov
| Probe Type | Development Strategy | Potential Application |
| Fluorescent Probe | Conjugation with a fluorophore | Cellular imaging and target tracking |
| Affinity-Based Probe | Immobilization on a solid support | Isolation and identification of binding partners |
| PET Ligand | Incorporation of a positron-emitting radionuclide | In vivo imaging of biological targets |
Q & A
Q. Methodological Answer :
- Mass Spectrometry (MS) : Analyze fragmentation patterns. For example, 1-alkoxy-9-methyl-9-azabicyclo[3.3.1]nonane derivatives show diagnostic peaks at m/z 167 (base structure) and 124 (loss of substituents) .
- NMR Spectroscopy : Key signals include:
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anxiolytic vs. antimicrobial effects)?
Methodological Answer :
Contradictions often arise due to:
- Model Systems : Rodent models (e.g., elevated plus maze) for anxiolytic activity vs. in vitro bacterial strains (e.g., E. coli) for antimicrobial assays .
- Functional Group Variations : Substituents like carboxylate esters () vs. benzyl groups () alter hydrophobicity and target affinity.
- Dosage and Solubility : Use standardized protocols (e.g., OECD Guidelines) to control solvent effects (DMSO vs. saline) and dose ranges .
Table 2 : Biological Activity Comparison
| Compound | Activity (IC₅₀/EC₅₀) | Model System | Reference |
|---|---|---|---|
| Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate | Anxiolytic: 10 mg/kg | Rodent behavioral assays | |
| 9-Benzyl derivative | Antimicrobial: 50 µM | Staphylococcus aureus |
Advanced: What strategies enhance enantiomeric purity in chiral 9-azabicyclo[3.3.1]nonane derivatives?
Q. Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-BINOL during cyclization to induce asymmetry .
- Chromatographic Resolution : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC separation .
- Enzymatic Catalysis : Lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures .
Basic: What analytical techniques quantify stability under physiological conditions?
Q. Methodological Answer :
- High-Resolution LC-MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) over 24 hours .
- Accelerated Stability Studies : Store samples at 40°C/75% RH and analyze via NMR for structural integrity .
Advanced: How do steric and electronic effects of substituents influence receptor binding?
Q. Methodological Answer :
- Molecular Docking : Compare binding modes of 9-methyl vs. 9-benzyl derivatives to GABAₐ receptors using AutoDock Vina .
- QSAR Modeling : Correlate Hammett σ values of substituents with IC₅₀ data to predict activity trends .
Table 3 : Substituent Effects on Binding Affinity
| Substituent | σ (Hammett) | GABAₐ Binding (Ki, nM) |
|---|---|---|
| -CH₃ | -0.17 | 120 ± 15 |
| -Benzyl | +0.60 | 450 ± 30 |
Basic: What safety protocols are recommended for handling bicyclic amines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
